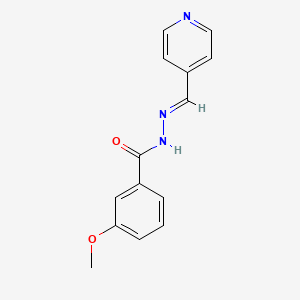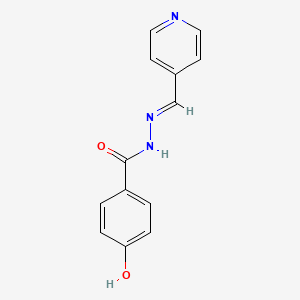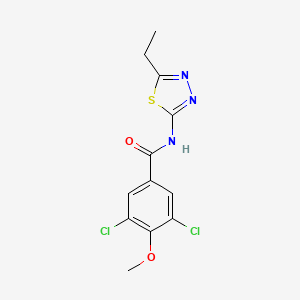![molecular formula C17H17ClN2O2S B5547715 N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of cyclopenta[b]thiophene, a structure of interest due to its potential for various biological activities. The specific focus on this derivative underscores the ongoing research in synthesizing novel compounds for their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopenta[b]thiophene derivatives typically involves the application of the Gewald reaction, a multi-component reaction that allows for the incorporation of various functional groups into the thiophene ring system. For instance, a study highlighted the synthesis of similar compounds by utilizing Gewald reaction conditions, demonstrating the flexibility and efficiency of this synthetic route (Kumar, Anupama, & Khan, 2008).
Molecular Structure Analysis
The molecular structure of cyclopenta[b]thiophene derivatives has been explored through various techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the planar nature of the thiophene ring and provide detailed insights into the spatial arrangement of substituents, crucial for understanding the compound's reactivity and interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Chemical Reactions and Properties
Cyclopenta[b]thiophene derivatives undergo a variety of chemical reactions, including condensation reactions to form Schiff bases, which further expand their applicability in synthesizing biologically active molecules. These reactions are often catalyzed by acids or bases and can be carried out under solvent-free conditions, highlighting the compounds' versatile reactivity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antioxidant Activities
One significant area of research has been the exploration of derivatives of this compound for anti-inflammatory and antioxidant properties. A study by Kumar, Anupama, and Khan (2008) focused on synthesizing acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide using the Gewald reaction. These derivatives exhibited in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively, highlighting the compound's potential in developing new therapeutic agents (K. P. Kumar, K. Anupama, K. A. Khan, 2008).
Antimicrobial Activities
Another avenue of research has been the antimicrobial activity of new chemical derivatives. Akbari et al. (2008) synthesized derivatives of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, showing significant inhibition against bacterial and fungal growth. This suggests the compound's derivatives could serve as bases for developing new antimicrobial agents, offering potential alternatives in the fight against resistant microbial strains (J. Akbari et al., 2008).
Spectroscopic Studies and Molecular Interaction
The compound's interaction with solvents and its spectroscopic properties have also been examined. Patil et al. (2011) studied the absorption and fluorescence spectra of derivatives of this compound in various solvents, revealing insights into their ground and excited state dipole moments. Such studies are crucial for understanding the photophysical properties of these compounds, which could have implications in fields such as molecular electronics and sensor design (N. R. Patil et al., 2011).
Synthesis and Biological Activities
Furthermore, research into the synthesis of thiophene derivatives and their potential as antibiotics and antibacterial drugs has been conducted. Ahmed (2007) reported on the synthesis of pyrimidinone derivatives from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which were studied for their antibiotic properties against Gram-positive and Gram-negative bacteria (G. Ahmed, 2007).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-14(21)20-17-15(12-7-4-8-13(12)23-17)16(22)19-11-6-3-5-10(18)9-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHRYZBFDFNVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)
![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)
![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)
![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)
